5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles . It is also known as 6-(5-aminopyridin-2-yl)pyridin-3-amine .
Synthesis Analysis
The synthesis of such structures is often achieved via the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters . This cycloaddition proceeds under mild conditions with high regio- and stereoselectivity even in the presence of multiple bonds in the α-position of the carbonyl derivative .Chemical Reactions Analysis
The (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles are one of the most effective methods for accessing pyrrolidines . This method allows for the assembly of skeletons of many alkaloids and their analogs, in particular biologically active tricyclic pyrrolo[3,4-c]pyrroles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 185 °C (sublimation) under a pressure of 0.8 Torr . The predicted density is 1.277±0.06 g/cm3 .Scientific Research Applications
Synthesis and Properties of Metallo-supramolecular Polymers
The compound 5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, as a derivative of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), has been utilized in the synthesis of new building blocks for metallo-supramolecular polymers. These polymers, formed through directed self-assembly polymerizations by transition metal ions such as Zn2+ and Cd2+, have been characterized for their optical properties and low band gaps, making them of interest in the field of materials science (Chen et al., 2014).
Cycloaddition Reactions in Synthesis
The compound has been mentioned in the context of constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones using (3+2) cycloaddition reactions. This synthesis approach highlights the compound's potential in creating complex molecular structures (Medvedeva & Shikhaliev, 2016).
Optical and Photophysical Properties
Synthesis and Photophysical Properties of Diketopyrrolopyrrole Derivatives
Derivatives of the compound have been studied for their photophysical properties. The studies involve examining their absorption and emission spectra, demonstrating their potential in applications like optoelectronic materials and biological systems (Zhang et al., 2014).
Photoluminescent Conjugated Polymers
The compound's derivatives have been used in the synthesis of photoluminescent conjugated polymers and copolymers, showing potential for electronic applications due to their strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).
Electronic Applications
Electron Transport Layer in Polymer Solar Cells
Derivatives of the compound have been synthesized and applied as electron transport layers in inverted polymer solar cells, improving device performance due to their high conductivity and electron mobility (Hu et al., 2015).
Semiconductor Polymers for Organic Thin Film Transistors
The compound has been used in the construction of semiconductor polymers showing promise in p-channel charge transport performance for organic thin film transistors (Guo, Sun, & Li, 2014).
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the (3+2) cycloaddition reactions could be further optimized or new azomethine ylides could be explored . Additionally, given the structural similarity to many alkaloids and their analogs, this compound could potentially have biological activity that could be explored in future research .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of various heterocycles , which are key structures in many biologically active compounds.
Mode of Action
Compounds with similar structures are known to undergo (3+2) cycloaddition reactions with a variety of azomethine ylides . This reaction allows for the assembly of skeletons of many alkaloids and their analogs .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various heterocycles , which are key structures in many biologically active compounds.
Properties
IUPAC Name |
5-(5-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-1-2-9(13-3-6)15-4-7-8(5-15)11(17)14-10(7)16/h1-3,7-8H,4-5,12H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGALWFJNBHEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=C(C=C3)N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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